Computed Lipophilicity (XLogP₃‑AA) Differentiates 4‑Ethyl‑2‑methyl‑6‑phenylpyrimidine from 4‑Ethyl‑6‑methyl‑2‑phenylpyrimidine
The PubChem‑computed partition coefficient (XLogP₃‑AA) of the target compound is 3.1 [REFS‑1], whereas its closest regioisomer, 4‑ethyl‑6‑methyl‑2‑phenylpyrimidine, has a reported XLogP₃‑AA of 2.96 [REFS‑2]. The Δ 0.14 log unit difference indicates moderately higher lipophilicity for the target compound, which can influence membrane permeability and tissue distribution when these scaffolds are used in cellular assays.
| Evidence Dimension | Calculated octanol‑water partition coefficient (XLogP₃‑AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 4‑Ethyl‑6‑methyl‑2‑phenylpyrimidine: XLogP₃‑AA = 2.96 |
| Quantified Difference | Δ = +0.14 log units |
| Conditions | PubChem 2024 computational protocol (OpenEye XLogP algorithm) |
Why This Matters
The higher lipophilicity may translate into superior passive membrane diffusion for the target compound in cell‑based assays, though this has not been experimentally confirmed for this specific compound.
- [1] PubChem Compound CID 584623, 4‑Ethyl‑6‑methyl‑2‑phenylpyrimidine (isomer of CID 584622), https://pubchem.ncbi.nlm.nih.gov/compound/584623 (accessed 2026‑05‑13). View Source
